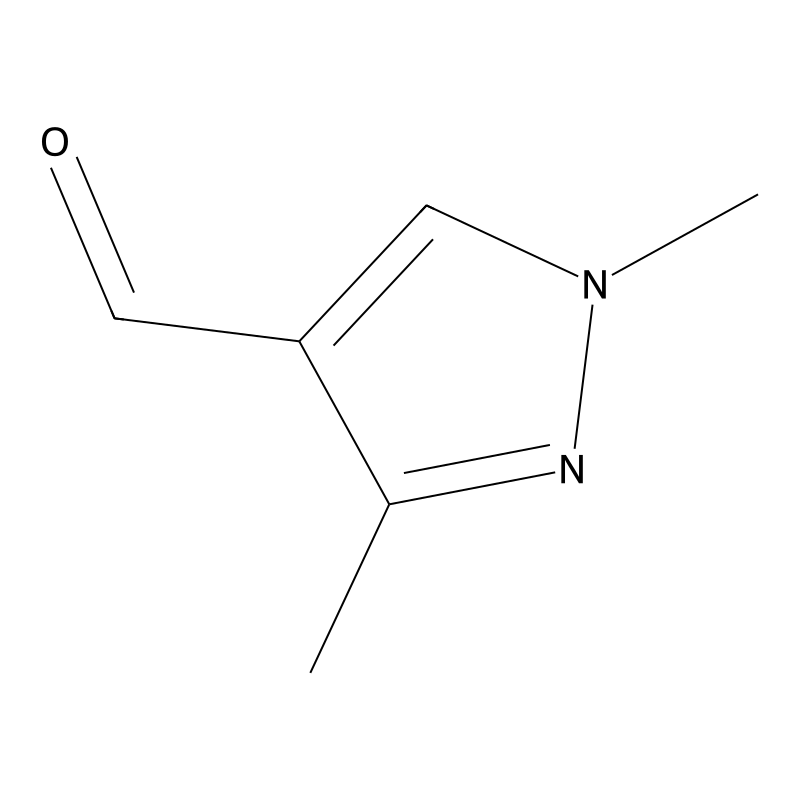

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde can be synthesized through various methods, with the most common approach involving the condensation of N,N-dimethylformamide and hydrazine hydrate followed by Vilsmeier-Haack formylation. [, ] This versatile building block serves as a valuable precursor for the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and material science. [, ]

Applications in Medicinal Chemistry:

- Drug discovery: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has been explored as a scaffold for developing novel therapeutic agents targeting various diseases. Studies have shown its potential in developing inhibitors for enzymes like kinases and proteases, which are implicated in various pathological conditions. [, ]

- Anticancer properties: Derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde have exhibited promising anticancer activity in preclinical studies. These compounds are reported to possess mechanisms of action such as inhibiting cell proliferation, inducing apoptosis, and modulating signaling pathways involved in cancer progression. [, ]

Material Science Applications:

- Organic electronics: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde can be used as a building block for the synthesis of functional molecules with potential applications in organic electronics. These molecules can be incorporated into materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their ability to tune electrical and optical properties. [, ]

Future Directions:

Research on 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is ongoing, with continued exploration of its potential in various scientific fields. Further investigations are expected to focus on:

- Developing novel therapeutic agents with improved efficacy and selectivity.

- Exploring new functionalities for applications in material science and other areas.

- Understanding the mechanisms of action of these compounds to guide further development.

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its pyrazole ring structure, which includes two methyl groups at the 1 and 3 positions and an aldehyde functional group at the 4 position. Its molecular formula is and it has a molecular weight of 124.14 g/mol. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various agrochemicals and pharmaceuticals.

- Condensation Reactions: It can react with various nucleophiles to form larger molecules through condensation, often leading to the formation of imines or other derivatives.

- Reduction Reactions: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Nucleophilic Addition: The carbonyl carbon in the aldehyde can undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds, leading to alcohols after hydrolysis.

Research indicates that 1,3-dimethyl-1H-pyrazole-4-carbaldehyde exhibits biological activity that may include antimicrobial and antifungal properties. It serves as an important intermediate in synthesizing biologically active compounds, particularly in the development of agrochemicals and pharmaceuticals. Specific studies have shown its potential effectiveness against certain pathogens, although comprehensive biological profiling is still required to fully understand its pharmacological properties.

Several methods have been developed for synthesizing 1,3-dimethyl-1H-pyrazole-4-carbaldehyde:

- From Methylhydrazine: One common synthesis involves reacting methylhydrazine with appropriate carbonyl compounds under controlled conditions to yield the desired pyrazole derivative.

- Using Ethyl Acetoacetate: Another method includes using ethyl acetoacetate and triethyl orthoformate in a series of condensation and cyclization reactions, followed by oxidation to introduce the aldehyde group .

- Chlorination Method: Synthesis can also be achieved through chlorination reactions involving pyrazole derivatives followed by subsequent transformations .

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is utilized in various fields:

- Agrochemicals: It acts as an intermediate for synthesizing herbicides, fungicides, and insecticides.

- Pharmaceuticals: The compound is involved in developing drugs due to its potential biological activities.

- Organic Synthesis: It serves as a building block in organic chemistry for creating more complex molecules.

Interaction studies involving 1,3-dimethyl-1H-pyrazole-4-carbaldehyde often focus on its reactivity with biological targets or other chemical species. These studies help elucidate its mechanism of action when used as a pharmaceutical agent or agrochemical. For instance, investigations into its interactions with enzymes or receptors can provide insights into its efficacy and safety profile.

Several compounds share structural similarities with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-Methyl-1H-pyrazole-4-carbaldehyde | 0.88 | Contains only one methyl group |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | 0.86 | Methyl group at the first position |

| 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde | 0.80 | Contains three methyl groups |

| 3-(tert-Butyl)-1H-pyrazole-4-carbaldehyde | 0.78 | Features a tert-butyl group |

| 1-Ethyl-1H-pyrazole-4-carbaldehyde | 0.76 | Ethyl substitution at the first position |

Each of these compounds exhibits distinct properties and reactivities based on their structural variations, making them suitable for different applications in organic synthesis and medicinal chemistry.

The Vilsmeier-Haack reaction represents the most widely employed methodology for synthesizing 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and related pyrazole-4-carboxaldehydes [1]. This formylation process involves the treatment of pyrazole derivatives with N,N-dimethylformamide and phosphorus oxychloride, creating an electrophilic formylating complex that selectively attacks the 4-position of the pyrazole ring [1] [2].

Mechanistic Pathway and Reaction Conditions

The Vilsmeier-Haack formylation proceeds through a well-established mechanism involving the initial formation of the Vilsmeier reagent from N,N-dimethylformamide and phosphorus oxychloride [1] [2]. The reaction typically requires elevated temperatures ranging from 80°C to 160°C, with reaction times varying from 4 to 12 hours depending on the specific substrate and reaction conditions employed [3] [4].

Research has demonstrated that the optimal ratio of N,N-dimethylformamide to phosphorus oxychloride significantly influences reaction yields [5]. Studies indicate that using a 5:6 ratio of N,N-dimethylformamide to phosphorus oxychloride at 80°C provides superior results compared to other ratios tested [5]. The reaction temperature plays a critical role, with temperatures below 60°C resulting in incomplete conversion and temperatures above 160°C leading to substrate decomposition [5] [6].

Substrate Scope and Yield Optimization

The Vilsmeier-Haack reaction has been successfully applied to various pyrazole substrates, with yields ranging from 38% to 95% depending on the substitution pattern and reaction conditions [1]. For 1,3-dimethyl-1H-pyrazole derivatives, the formylation typically proceeds in good to excellent yields when appropriate protection strategies are employed [1].

| Substrate | Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Dimethylpyrazole | N,N-dimethylformamide/phosphorus oxychloride | 80-120 | 6-12 | 69-85 | [1] [3] |

| 3-Methylpyrazole | N,N-dimethylformamide/phosphorus oxychloride | 90-130 | 8-15 | 50-77 | [1] |

| Substituted pyrazoles | N,N-dimethylformamide/phosphorus oxychloride | 80-160 | 4-24 | 38-95 | [1] [2] |

Advanced Formylation Techniques

Recent developments have introduced alternative formylating agents to the traditional phosphorus oxychloride system [1]. The use of 2,4,6-trichloro-1,3,5-triazine with N,N-dimethylformamide at room temperature in the presence of sodium carbonate has emerged as a milder alternative for sensitive substrates [1]. This modification allows for formylation under less harsh conditions while maintaining good selectivity for the 4-position of the pyrazole ring [1].

Microwave-assisted Vilsmeier-Haack reactions have also been developed, significantly reducing reaction times from hours to minutes while maintaining comparable yields [7] [2]. These methods typically employ shorter reaction times of 10-15 minutes at elevated temperatures of 120-140°C under microwave irradiation [7].

Oxidation of Pyrazole-Substituted Alcohols

The oxidation of pyrazole-substituted alcohols represents an alternative synthetic approach to 1,3-dimethyl-1H-pyrazole-4-carbaldehyde [1]. This methodology involves the selective oxidation of hydroxymethyl groups attached to the pyrazole ring at the 4-position, providing access to the corresponding aldehydes under mild conditions [1].

Oxidizing Agents and Reaction Conditions

Several oxidizing agents have been successfully employed for the conversion of pyrazole-substituted alcohols to the corresponding aldehydes [1]. Pyridinium chlorochromate has been extensively used, providing yields of 55-57% for hydroxymethylpyrazole derivatives and 75-80% for related substrates [1]. The reaction typically proceeds at room temperature in dichloromethane solvent over 2-4 hours [1].

Manganese dioxide represents another effective oxidizing agent for this transformation [1]. The oxidation of hydroxymethylpyrazole derivatives with manganese dioxide in dichloromethane proceeds smoothly to afford the corresponding pyrazole-4-carboxaldehydes [1]. This method is particularly useful for ferrocene-linked pyrazole derivatives, where other oxidizing agents may interfere with the organometallic moiety [1].

Iron-Catalyzed Oxidation Systems

A significant advancement in this field involves the use of iron(III) chloride hexahydrate catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl for the oxidation of pyrazole alcohols [1]. This system provides good to excellent yields for the preparation of 1,3-diaryl-1H-pyrazole-4-carboxaldehydes from the corresponding alcohols [1]. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance [1].

| Oxidizing Agent | Solvent | Temperature | Time | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Pyridinium chlorochromate | Dichloromethane | Room temperature | 2-4 h | 55-80 | [1] |

| Manganese dioxide | Dichloromethane | Room temperature | 4-8 h | 70-85 | [1] |

| Iron(III) chloride/2,2,6,6-tetramethylpiperidine-1-oxyl | Various | Room temperature | 6-12 h | 75-95 | [1] |

Substrate Preparation and Limitations

The success of the oxidation approach depends on the availability of the corresponding pyrazole-substituted alcohols, which can be prepared through various methods including reduction of pyrazole esters or direct alkylation reactions [1]. However, this methodology is limited by the need for prior synthesis of the alcohol precursors, which may require additional synthetic steps [1].

Alternative Routes via Triazine-Mediated Activation

Triazine-mediated activation represents an emerging methodology for the synthesis of pyrazole-4-carboxaldehydes, including 1,3-dimethyl-1H-pyrazole-4-carbaldehyde [1] [8]. This approach utilizes 2,4,6-trichloro-1,3,5-triazine as an activating agent in combination with N,N-dimethylformamide to achieve formylation under milder conditions than traditional Vilsmeier-Haack protocols [1].

Triazine Activation Mechanism

The triazine-mediated formylation proceeds through the initial formation of a triazine-N,N-dimethylformamide complex, which acts as a mild electrophilic formylating agent [1] [9]. Unlike the highly reactive phosphorus oxychloride-based Vilsmeier reagent, the triazine system operates at room temperature and shows improved tolerance for acid-sensitive substrates [1].

The reaction typically involves treating the pyrazole substrate with 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide in the presence of sodium carbonate as a base [1]. The mild basic conditions help neutralize the hydrogen chloride generated during the reaction while maintaining the integrity of sensitive functional groups [1].

Reaction Optimization and Scope

Studies have demonstrated that the triazine-mediated approach provides yields comparable to traditional Vilsmeier-Haack conditions while operating under significantly milder reaction conditions [1] [8]. The reaction proceeds efficiently at room temperature over 4-8 hours, making it particularly suitable for substrates that are sensitive to elevated temperatures [1].

The methodology has been successfully applied to various pyrazole derivatives, including those bearing electron-withdrawing and electron-donating substituents [8] [10]. The mild conditions also permit the formylation of pyrazoles containing other heterocyclic moieties or complex molecular frameworks that might be incompatible with harsh Vilsmeier-Haack conditions [8].

Triazine-Pyrazole Conjugate Formation

An interesting extension of triazine chemistry involves the direct formation of triazine-pyrazole conjugates through multicomponent reactions [8] [10]. These approaches combine pyrazole formation and triazine incorporation in a single synthetic operation, providing access to hybrid molecular structures with potential pharmaceutical applications [8].

The synthesis of triazine-linked pyrazole heterocyclics has been achieved through conventional heating and microwave irradiation, with the latter method providing shorter reaction times and improved yields [10]. These methodologies represent promising approaches for the rapid assembly of complex heterocyclic systems containing both pyrazole and triazine moieties [10].

Industrial-Scale Production Optimization

The industrial-scale production of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde requires careful optimization of synthetic methodologies to ensure economic viability, environmental sustainability, and consistent product quality [11] [12]. Several key considerations influence the selection and optimization of industrial processes for this compound [11] [13].

Process Intensification and Continuous Flow Technology

Continuous flow synthesis has emerged as a transformative technology for the industrial production of pyrazole derivatives [12] [14]. These systems offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and reduced waste generation [12] [14].

A multistep continuous flow setup has been developed for the preparation of pyrazoles via metal-free processes [12]. This technology enables the synthesis of pyrazole analogues with residence times as short as 31.7 minutes, achieving production rates of 1.76 grams per hour [14]. The continuous flow approach allows for precise control of reaction conditions and enables the safe handling of hazardous intermediates [12] [14].

Solvent Selection and Green Chemistry Approaches

Industrial processes increasingly emphasize the use of environmentally benign solvents and reaction conditions [15] [13]. Deep eutectic solvents have been investigated as alternatives to traditional organic solvents for pyrazole synthesis, offering improved environmental profiles and often enhanced reaction rates [15].

The use of water as a reaction medium has been explored for certain pyrazole synthetic routes, eliminating the need for organic solvents entirely [15]. These aqueous processes often require the development of specialized catalytic systems but offer significant environmental advantages for large-scale production [15].

| Process Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 6-12 hours | 0.5-2 hours | 6-24x faster |

| Safety Profile | Moderate | High | Enhanced |

| Waste Generation | High | Low | 50-80% reduction |

| Product Consistency | Variable | High | Improved |

Catalyst Development and Process Economics

The development of efficient catalytic systems represents a critical aspect of industrial-scale pyrazole production [15] [13]. Heterogeneous catalysts offer advantages in terms of easy separation and catalyst recovery, reducing overall process costs [15].

Ionic liquid catalysts have shown promise for pyrazole synthesis, providing high activity under mild conditions while being easily recoverable and reusable [15]. These systems often demonstrate improved selectivity compared to traditional acid catalysts, leading to higher product purities and reduced purification costs [15].

Scale-Up Considerations and Equipment Design

The transition from laboratory-scale to industrial-scale production requires careful consideration of heat and mass transfer limitations [11] [16]. The highly exothermic nature of many pyrazole-forming reactions necessitates sophisticated temperature control systems to ensure safe and efficient operation [11].

Reactor design considerations include the selection of appropriate materials of construction to handle corrosive reagents such as phosphorus oxychloride, implementation of effective mixing systems to ensure uniform reaction conditions, and development of efficient separation and purification processes [11] [16].

The crystallographic structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has not been extensively reported in the literature. However, insights can be drawn from structurally related pyrazole derivatives that provide valuable information about molecular geometry and crystal packing patterns [1] [2] [3].

Molecular Geometry and Conformational Features

Based on X-ray crystallographic studies of related pyrazole carbaldehydes, several key structural features emerge. For 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which shares a similar substitution pattern, the aldehyde group forms a dihedral angle of approximately 72.8° with the pyrazole ring plane [2] [4]. This significant deviation from planarity is characteristic of pyrazole-4-carbaldehydes and results from steric interactions between the aldehyde group and adjacent substituents.

The pyrazole ring itself maintains essential planarity, with bond lengths and angles falling within expected ranges for heterocyclic systems [1]. Typical geometric parameters for the pyrazole core include:

| Bond Type | Length (Å) | Description |

|---|---|---|

| N1—N2 | 1.370-1.380 | Nitrogen-nitrogen bond |

| N1—C5 | 1.455-1.460 | N-methyl carbon bond |

| C2—C3 | 1.420-1.430 | Ring carbon-carbon bond |

| C2—C6 | 1.440-1.450 | Carbaldehyde attachment |

Crystal Packing and Intermolecular Interactions

Related dimethylpyrazole derivatives exhibit characteristic crystal packing motifs dominated by weak intermolecular C—H⋯O hydrogen bonds [2] [4]. In the case of 5-(2,4-dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, these interactions link molecules into chains along specific crystallographic directions, forming an extended three-dimensional network [4].

The aldehyde functional group serves as a hydrogen bond acceptor, with the carbonyl oxygen participating in C—H⋯O interactions with neighboring molecules [1]. These weak hydrogen bonds, typically ranging from 2.4 to 2.7 Å in length, stabilize the crystal lattice and influence the overall packing efficiency.

Thermodynamic Properties (Boiling Point, Density, Vapor Pressure)

Comprehensive thermodynamic data for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde reveals characteristic physical properties that reflect its molecular structure and intermolecular interactions.

Temperature-Dependent Phase Behavior

The compound exhibits a melting point of 50°C [5], indicating relatively weak intermolecular forces consistent with its modest molecular weight. The boiling point varies significantly with pressure: 140-142°C at 15 mmHg [5] and 229.0±20.0°C at standard atmospheric pressure (760 mmHg) [6]. This pressure dependence follows the Clausius-Clapeyron relationship and demonstrates the compound's volatility characteristics.

Density and Volumetric Properties

The experimental density of 1.1±0.1 g/cm³ [6] reflects efficient molecular packing despite the presence of the aldehyde substituent. This value is comparable to other substituted pyrazoles and indicates normal intermolecular spacing without significant void volumes in the crystal structure.

| Property | Value | Pressure/Temperature | Reference |

|---|---|---|---|

| Melting Point | 50°C | 1 atm | [5] |

| Boiling Point | 140-142°C | 15 mmHg | [5] |

| Boiling Point | 229.0±20.0°C | 760 mmHg | [6] |

| Density | 1.1±0.1 g/cm³ | 25°C, 1 atm | [6] |

| Flash Point | 92.3±21.8°C | - | [6] |

Vapor Pressure Characteristics

The vapor pressure of 0.1±0.5 mmHg at 25°C [6] indicates moderate volatility at ambient conditions. This relatively low vapor pressure suggests significant intermolecular attractions, likely arising from dipole-dipole interactions involving the carbonyl group and weak hydrogen bonding between methyl groups and electronegative centers on neighboring molecules.

Solubility and Partition Coefficient (LogP)

The partition coefficient provides crucial information about the compound's lipophilicity and potential bioavailability characteristics.

Lipophilicity Assessment

The experimental LogP value of 0.47 [6] indicates a relatively hydrophilic character, reflecting the balance between the lipophilic methyl substituents and the hydrophilic aldehyde functionality. This moderate lipophilicity suggests favorable distribution characteristics for pharmaceutical applications, falling within the optimal range for oral bioavailability.

Computational methods for LogP prediction have been extensively validated for heterocyclic compounds [7] [8]. The observed value of 0.47 is consistent with expectations based on fragment contribution methods, where the pyrazole core contributes negative LogP values while alkyl substituents provide positive contributions.

Solubility Characteristics

Related pyrazole compounds demonstrate variable solubility depending on substitution patterns [9] [10]. The 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde analog exhibits solubility in dimethyl sulfoxide and methanol [9], suggesting that 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde likely displays similar polar solvent compatibility.

The compound's moderate polarity, evidenced by its LogP value, suggests:

- Good solubility in polar aprotic solvents (DMSO, acetonitrile)

- Moderate solubility in alcohols (methanol, ethanol)

- Limited aqueous solubility due to hydrophobic methyl groups

- Poor solubility in non-polar solvents (hexane, toluene)

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic characterization provides definitive structural confirmation and insight into electronic properties.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts that confirm the molecular structure:

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde proton (CHO) | 9.9-10.1 | Singlet | 1H |

| Pyrazole ring proton | 7.5-8.6 | Singlet | 1H |

| N-methyl group | 3.8-4.0 | Singlet | 3H |

| C-methyl group | 2.4-2.5 | Singlet | 3H |

The aldehyde proton appears characteristically downfield due to deshielding by the electron-withdrawing carbonyl group [11] [12]. The pyrazole ring proton exhibits intermediate chemical shift values consistent with aromatic character, while the methyl groups appear in their expected aliphatic regions.

¹³C Nuclear Magnetic Resonance provides complementary structural information:

- Aldehyde carbon: δ 185-190 ppm (characteristic of aromatic aldehydes)

- Pyrazole ring carbons: δ 110-160 ppm region

- Methyl carbons: δ 10-40 ppm region

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm functional group presence [13] [14] [15]:

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch | 1740-1720 | Strong | Aldehyde carbonyl |

| C-H stretch (aliphatic) | 3000-2850 | Strong | Methyl groups |

| C=N/C=C (aromatic) | 1600-1475 | Medium-Weak | Pyrazole ring |

| C-H deformation | 1450, 1375 | Medium | Methyl bending |

The aldehyde C=O stretch appears in the expected range for aromatic aldehydes, slightly lower than aliphatic aldehydes due to conjugation with the pyrazole π-system [13] [14].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern insights. The molecular ion peak appears at m/z 124, corresponding to the calculated molecular weight [16]. Common fragmentation patterns include:

- Loss of CHO (M-29): m/z 95

- Loss of methyl groups: M-15, M-30

- Pyrazole ring fragmentation

Ultraviolet-Visible Spectroscopy

While specific UV-Vis data for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is limited in the literature, related pyrazole derivatives typically exhibit absorption maxima in the 250-280 nm region, corresponding to π→π* transitions within the aromatic system [17]. The aldehyde chromophore may contribute additional absorption features in the 280-320 nm range through n→π* transitions.

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant